molecular formula C13H14ClNO2 B5506297 1-(4-chlorobenzoyl)-2-azepanone CAS No. 5515-07-1

1-(4-chlorobenzoyl)-2-azepanone

Cat. No.: B5506297
CAS No.: 5515-07-1
M. Wt: 251.71 g/mol
InChI Key: UPUJOKRFIZDQGH-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-2-azepanone is an organic compound that belongs to the class of azepanones It is characterized by the presence of a 4-chlorobenzoyl group attached to an azepanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-chlorobenzoyl)-2-azepanone can be synthesized through several synthetic routes. One common method involves the acylation of azepanone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-2-azepanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorobenzoyl)-2-azepanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-2-azepanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzoyl)-2-piperidinone: Similar structure but with a piperidinone ring instead of an azepanone ring.

    1-(4-chlorobenzoyl)-2-pyrrolidinone: Contains a pyrrolidinone ring.

    1-(4-chlorobenzoyl)-2-hexanone: Features a hexanone ring.

Uniqueness

1-(4-chlorobenzoyl)-2-azepanone is unique due to its specific ring structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(4-chlorobenzoyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-11-7-5-10(6-8-11)13(17)15-9-3-1-2-4-12(15)16/h5-8H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUJOKRFIZDQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351578
Record name ST50050739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5515-07-1
Record name ST50050739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesized as for N-(4-nitrobenzoyl)caprolactam (Example XXIII) using 4-chlorobenzoylchloride (Aldrich) in place of 4-nitrobenzoyl chloride.
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